![molecular formula C11H12FN3O B2578695 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine CAS No. 955574-51-3](/img/no-structure.png)
4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. In this particular compound, one of the carbon atoms in the pyrazole ring is substituted with a 4-fluorophenyl group and a methoxymethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached 4-fluorophenyl and methoxymethyl groups. The fluorine atom in the 4-fluorophenyl group would be expected to have a strong electronegativity, pulling electron density towards itself and potentially influencing the reactivity of the compound .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The specifics would depend on the reaction conditions and the other compounds present .Scientific Research Applications
Antimicrobial Activity
The synthesis and application of Schiff bases derived from pyrazole derivatives, including those related to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, have been explored for their potent antimicrobial properties. In one study, novel Schiff bases were synthesized using a multi-step reaction, starting from related fluoro-methoxyphenyl compounds, and showed excellent antimicrobial activity against various pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Material Science Applications
In material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amines, including structures akin to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, has been investigated. These modifications enhance the thermal stability and swelling behavior of the hydrogels, making them suitable for various medical applications due to their improved biological activity and thermal properties (Aly & El-Mohdy, 2015).
Anticancer Research
The compound's relevance extends to anticancer research, where its derivatives have been evaluated for cytotoxicity against different cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidine analogs synthesized from related compounds demonstrated promising anti-inflammatory and anti-cancer activities, indicating the potential of these derivatives in cancer treatment strategies (Kaping et al., 2016).
Corrosion Inhibition
Research has also explored the application of pyrazole derivatives in corrosion inhibition. One study demonstrated that compounds structurally similar to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine could significantly protect mild steel in acidic environments. This is achieved through the formation of a protective layer on the steel surface, highlighting the potential of these compounds in industrial corrosion protection (Paul, Yadav, & Obot, 2020).
Fluorinated Compounds Synthesis
Finally, the synthesis of fluorinated heterocyclic compounds using building blocks related to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine showcases the compound's utility in creating fluorine-bearing pharmaceuticals and agrochemicals. These fluorinated compounds exhibit diverse biological activities, making them valuable in drug development and agricultural applications (Shi, Wang, & Schlosser, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine' involves the reaction of 4-fluoroaniline with 3-(methoxymethyl)-1H-pyrazol-5-amine in the presence of a suitable coupling agent to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "3-(methoxymethyl)-1H-pyrazol-5-amine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1 equivalent) and 3-(methoxymethyl)-1H-pyrazol-5-amine (1 equivalent) in a suitable solvent (e.g. DMF, DMSO, THF) under an inert atmosphere.", "Step 2: Add a coupling agent (1.2-1.5 equivalents) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound '4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine'." ] } | |
CAS RN |
955574-51-3 |
Product Name |
4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine |
Molecular Formula |
C11H12FN3O |
Molecular Weight |
221.235 |
IUPAC Name |
4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) |
InChI Key |
KZZQBVQMDGLUAT-UHFFFAOYSA-N |
SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F |
solubility |
not available |
Origin of Product |
United States |
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